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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the safety and tolerability data for Davunetide, a neuroprotective

peptide investigated for the treatment of neurodegenerative diseases, with a particular focus on

Progressive Supranuclear Palsy (PSP). Data is compared with other therapeutic alternatives

that have been evaluated in similar patient populations.

Davunetide, an eight-amino acid peptide, has been the subject of numerous clinical trials to

assess its potential in treating neurodegenerative conditions characterized by tau pathology. Its

proposed mechanism of action centers on the stabilization of microtubules and the reduction of

tau protein phosphorylation, processes that are critical to neuronal integrity and function.[1]

While Davunetide ultimately did not demonstrate efficacy in a large Phase 2/3 clinical trial for

PSP, the safety and tolerability data gathered from this and other studies provide valuable

insights for the development of future therapies.[2][3]

Comparative Safety and Tolerability Profile
The safety and tolerability of Davunetide have been evaluated in several clinical trials. The

most extensive data comes from the NCT01110720 study, a Phase 2/3 randomized, double-

blind, placebo-controlled trial involving 313 participants with PSP.[3] The primary comparison in

this guide is between Davunetide and a placebo control. Additionally, safety data for other

investigational drugs for PSP, including AZP2006 and gosuranemab (BMS-986168), are

presented to provide a broader context for evaluating the safety profile of novel therapeutics in

this patient population.
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Adverse Events in the Davunetide Phase 2/3 PSP Trial
(NCT01110720)
The following table summarizes the most frequently reported adverse events in the pivotal

clinical trial of Davunetide for Progressive Supranuclear Palsy.

Adverse Event Davunetide (n=156) Placebo (n=156)

Nasal Discomfort 15 (9.6%) 1 (<1%)

Rhinorrhea 15 (9.6%) 8 (5.1%)

Nasal Congestion 18 (11.5%) 3 (1.9%)

Epistaxis (Nosebleed) 18 (12%) 13 (8%)

Nasal Mucosal Disorder 9 (5.8%) 8 (5.1%)

Serious Adverse Events 54 54

Deaths 11 10

Data sourced from the NCT01110720 clinical trial publication.[2][3]

The data indicates that the most common adverse events associated with intranasally

administered Davunetide were localized to the nasal passages. These events were generally

mild to moderate in severity. Importantly, the incidence of serious adverse events and deaths

was similar between the Davunetide and placebo groups, suggesting that Davunetide did not

increase the risk of severe complications in this patient population.[3]

Safety Profile of Alternative Investigational Therapies for
PSP
To provide a comparative landscape, this section outlines the safety and tolerability of other

drugs that have been in clinical development for PSP.

AZP2006 (Ezeprogind): In a Phase 2a clinical trial, AZP2006, an oral progranulin enhancer,

was found to be well-tolerated with no treatment-related serious adverse events.[4][5] A
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subsequent open-label extension study also reported no notable safety concerns with long-

term treatment.

Gosuranemab (BMS-986168/BIIB092): This anti-tau monoclonal antibody was evaluated in a

Phase 2 trial for PSP. The incidence of adverse events, serious adverse events, and deaths

were similar between the gosuranemab and placebo groups.[3] A first-in-human study in

healthy volunteers also demonstrated that gosuranemab was generally safe and well-tolerated.

[6]

AADvac1: This active vaccine targeting pathological tau protein has demonstrated a favorable

safety profile in a Phase 2 study in Alzheimer's Disease, with no more side effects reported

than in the placebo group.[7] A Phase 2a trial in PSP is planned.[8]

Experimental Protocols: The Davunetide PSP Trial
(NCT01110720)
A thorough understanding of the experimental design is crucial for interpreting the safety and

tolerability data. The following is a summary of the key methodologies employed in the

NCT01110720 clinical trial.

Study Design: This was a multinational, multicenter, randomized, double-blind, placebo-

controlled, parallel-group Phase 2/3 study.[3][9]

Participant Population: 313 individuals with a diagnosis of possible or probable Progressive

Supranuclear Palsy. Key inclusion criteria included an age range of 41 to 85 years and the

ability to comply with neuropsychological evaluations. Participants were required to have a

reliable caregiver to accompany them to all study visits.[10]

Intervention: Participants were randomly assigned in a 1:1 ratio to receive either 30 mg of

Davunetide or a matching placebo, administered as an intranasal spray twice daily for 52

weeks.[3]

Safety and Tolerability Assessments: The safety of Davunetide was a primary objective of the

study.[11] Safety assessments included the recording of all treatment-emergent adverse

events, regular physical and neurological examinations, electrocardiograms (ECGs), and
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clinical laboratory tests. Nasal examinations were also conducted to monitor for local adverse

effects.

Primary Outcome Measures: The co-primary efficacy endpoints were the change from baseline

in the Progressive Supranuclear Palsy Rating Scale (PSPRS) and the Schwab and England

Activities of Daily Living (SEADL) scale at 52 weeks.[1][3]

Signaling Pathway of Davunetide
Davunetide is believed to exert its neuroprotective effects through the modulation of

microtubule stability and the reduction of tau hyperphosphorylation. The following diagram

illustrates the proposed mechanism of action.
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Caption: Proposed mechanism of action for Davunetide.
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Experimental Workflow for a Phase 2/3 Clinical Trial
in PSP
The logical flow of a large-scale clinical trial for a neurodegenerative disease like PSP is

complex. The following diagram outlines a typical workflow, from patient recruitment to data

analysis.
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Caption: Workflow of a typical Phase 2/3 PSP clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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